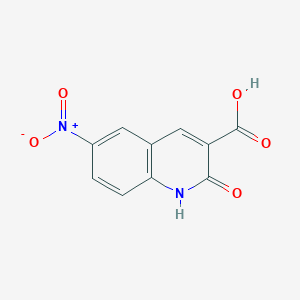

2-Hydroxy-6-nitroquinoline-3-carboxylic acid

Descripción general

Descripción

2-Hydroxy-6-nitroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H6N2O5 and a molecular weight of 234.167 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with hydroxy, nitro, and carboxylic acid groups. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid typically involves the nitration of 2-hydroxyquinoline-3-carboxylic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the quinoline ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-6-nitroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Esterification typically involves alcohols and acid catalysts, while amidation involves amines and coupling agents like carbodiimides.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Esters and amides of quinoline carboxylic acid.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. Specifically, studies have shown that 2-hydroxy-6-nitroquinoline-3-carboxylic acid can be effective against various bacterial strains. For instance, the incorporation of lipophilic groups enhances its antibacterial activity against Gram-positive bacteria while showing less efficacy against Gram-negative strains .

Cancer Research

Quinoline derivatives have been explored for their potential as anti-cancer agents. The inhibition of protein tyrosine kinases (PTKs) is a notable mechanism through which these compounds may exert their effects. By targeting deregulated PTKs associated with tumor growth, compounds like this compound may provide therapeutic benefits in cancer treatment .

Dyes and Pigments

The compound has been utilized in the synthesis of dyes due to its strong chromophoric properties. Derivatives of quinoline are known to produce vibrant colors and have applications in textiles and coatings . The ability to modify the functional groups allows for the tuning of color properties, making these compounds valuable in the dye industry.

Photochemical Applications

Quinoline derivatives are also studied for their photochemical properties. The ability to absorb light and undergo chemical transformations makes them candidates for use in photonic devices and sensors. Their stability under UV light exposure is particularly advantageous for applications requiring long-lasting materials .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid involves its interaction with various molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can influence enzyme activity, protein function, and cellular processes. The compound’s quinoline ring structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions .

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxyquinoline-3-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

6-Nitroquinoline-3-carboxylic acid: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.

Quinoline-3-carboxylic acid: Lacks both the hydroxy and nitro groups, making it less versatile in chemical and biological applications .

Uniqueness

2-Hydroxy-6-nitroquinoline-3-carboxylic acid is unique due to the presence of both hydroxy and nitro groups on the quinoline ring. This combination of functional groups enhances its reactivity and allows for a broader range of chemical modifications and interactions with biological molecules. Its unique structure makes it a valuable compound for research and development in various scientific fields .

Actividad Biológica

2-Hydroxy-6-nitroquinoline-3-carboxylic acid (2-HNCQA) is an organic compound with significant potential in medicinal chemistry, particularly due to its structural features that enable various biological interactions. This article explores the biological activity of 2-HNCQA, focusing on its antibacterial, antifungal, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

2-HNCQA has the molecular formula C10H6N2O5, characterized by a quinoline core structure with a hydroxyl group (-OH) at position 2, a nitro group (-NO₂) at position 6, and a carboxylic acid group (-COOH) at position 3. These functional groups contribute to its biological activity through mechanisms such as hydrogen bonding and electrostatic interactions with biological macromolecules.

The mechanism of action of 2-HNCQA involves its ability to intercalate with DNA and interact with various enzymes and proteins. The hydroxy and nitro groups facilitate binding to biological targets, potentially influencing cellular processes such as gene expression and enzyme activity. Additionally, similar compounds have been shown to affect bacterial and fungal DNA replication and protein synthesis, suggesting a broad spectrum of antimicrobial activity.

Antibacterial Activity

Research indicates that 2-HNCQA exhibits notable antibacterial properties. Its structural characteristics enable it to disrupt bacterial cell functions effectively. A study highlighted that derivatives of nitroxoline, related to 2-HNCQA, demonstrated significant anti-proliferative effects against various bacterial strains . The compound's ability to interfere with DNA replication may be a key factor in its antibacterial efficacy.

Antifungal Activity

In addition to antibacterial properties, 2-HNCQA has shown promise as an antifungal agent. Its mechanism likely involves similar interactions with fungal DNA and proteins, leading to inhibited growth or cell death. The compound's effectiveness against specific fungal pathogens remains an area for further exploration but is supported by findings from related quinoline derivatives.

Anticancer Properties

Recent studies have begun to uncover the anticancer potential of 2-HNCQA. Research into nitroxoline derivatives has revealed their ability to reduce cell viability in pancreatic cancer cell lines significantly. For instance, compounds derived from nitroxoline exhibited stronger effects on cancer cell proliferation compared to established treatments like erlotinib, indicating the potential for 2-HNCQA in cancer therapy .

Case Study: Pancreatic Cancer

A notable study investigated the effects of nitroxoline derivatives on pancreatic cancer cell lines (AsPC-1, Capan-2, BxPC-3). The results showed that these compounds could significantly decrease clonogenic activity and promote apoptosis in cancer cells. The findings suggest that structural modifications of nitroxoline could enhance its therapeutic efficacy against pancreatic cancer .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

6-nitro-2-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O5/c13-9-7(10(14)15)4-5-3-6(12(16)17)1-2-8(5)11-9/h1-4H,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKQRJOWRRDAJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20518293 | |

| Record name | 6-Nitro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85870-49-1 | |

| Record name | 1,2-Dihydro-6-nitro-2-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85870-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.